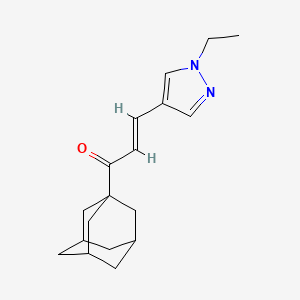![molecular formula C14H10ClF3N2OS B10948894 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea](/img/structure/B10948894.png)
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chloro, difluoromethoxy, and fluorophenyl groups attached to a thiourea backbone, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-(difluoromethoxy)aniline with 4-fluorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the thiourea linkage .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, inhibiting their activity. For example, it has been shown to bind to prostaglandin E synthase, inhibiting its function and potentially leading to analgesic effects . The molecular pathways involved include the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea: This compound has a similar structure but with a nitro group instead of a difluoromethoxy group, leading to different chemical and biological properties.
1-(3-Chloro-4-fluorophenyl)thiourea:
Properties
Molecular Formula |
C14H10ClF3N2OS |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-11-7-10(5-6-12(11)21-13(17)18)20-14(22)19-9-3-1-8(16)2-4-9/h1-7,13H,(H2,19,20,22) |
InChI Key |
PQJUIOGRFKPWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzamide](/img/structure/B10948818.png)
![ethyl (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imidoformate](/img/structure/B10948822.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide](/img/structure/B10948828.png)

![4-chloro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B10948832.png)
![N-(4-chlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948839.png)
![Methyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10948847.png)
![Methyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10948864.png)
![5-(4-fluorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10948868.png)
![3-{(2E)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one](/img/structure/B10948872.png)
![3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B10948875.png)

![N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948878.png)

